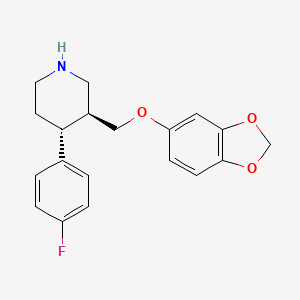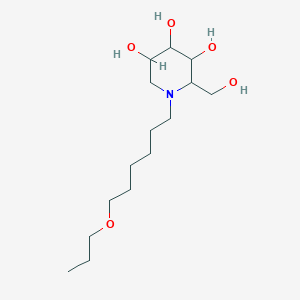
2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol” is known as 6-Deoxy-Hexose, also referred to as Rhamnose. It is a naturally occurring deoxy sugar that can be classified as either a methyl-pentose or a 6-deoxy-hexose. Rhamnose predominantly occurs in nature in its L-form as L-rhamnose (6-deoxy-L-mannose), which is unusual since most naturally occurring sugars are in the D-form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of 6-deoxy-hexose involves the formation of cell surface glycans of certain Gram-negative pathogens. A one-pot four-enzyme reaction system has been developed for the synthesis of dTDP-L-rhamnose and dUDP-L-rhamnose.
Industrial Production Methods
Industrial production methods for 6-deoxy-hexose typically involve microbial fermentation processes. Specific strains of bacteria are used to produce the compound in large quantities, which are then purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-hexose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation state at the 6-position significantly influences its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving 6-deoxy-hexose include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of 6-deoxy-hexose include various derivatives such as 6-deoxy-talose and taluronic acid. These derivatives exhibit different anomeric preferences and conformational states depending on the specific reaction conditions.
Scientific Research Applications
6-Deoxy-hexose has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex bacterial capsular sugars and other carbohydrate derivatives.
Biology: It plays a role in the study of metabolic enzymes, such as hexose-6-phosphate dehydrogenase, which can oxidize various 6-phosphorylated sugars.
Medicine: Research on 6-deoxy-hexose includes its potential use in antibacterial chemotherapy by targeting the biosynthetic pathways of certain Gram-negative pathogens.
Industry: It is utilized in the production of various biochemicals and pharmaceuticals through microbial fermentation processes.
Mechanism of Action
The mechanism of action of 6-deoxy-hexose involves its incorporation into cell surface glycans of certain Gram-negative pathogens. This incorporation can disrupt the normal function of these pathogens, making the biosynthetic pathways of 6-deoxy-hexose suitable targets for novel antibacterial interventions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-deoxy-hexose include other deoxy sugars such as 6-deoxy-glucose and 6-deoxy-galactose. These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets 6-deoxy-hexose apart from other similar compounds is its predominant occurrence in the L-form as L-rhamnose. This unique structural feature influences its chemical reactivity and biological functions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO5/c1-2-8-21-9-6-4-3-5-7-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHECNPMKMYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCCN1CC(C(C(C1CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![alpha-D-Galactopyranoside, 4-nitrophenyl O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->6)-O-[beta-D-galactopyranosyl-(1-->3)]-2-(acetylamino)-2-deoxy-](/img/structure/B7796313.png)
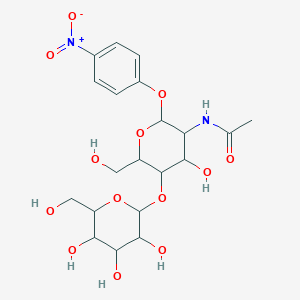
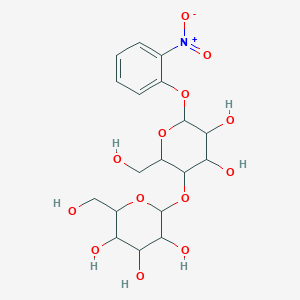

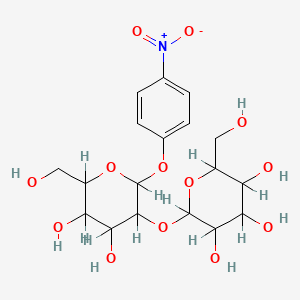

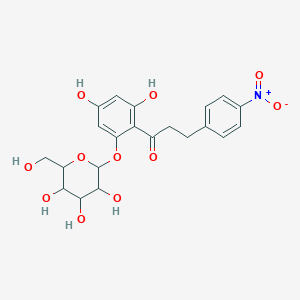
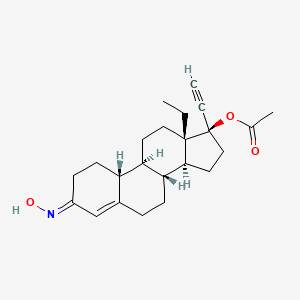
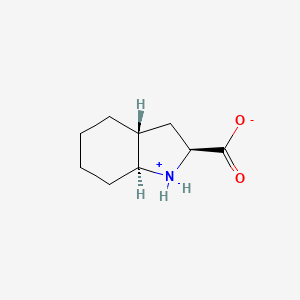
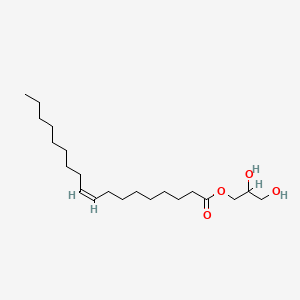

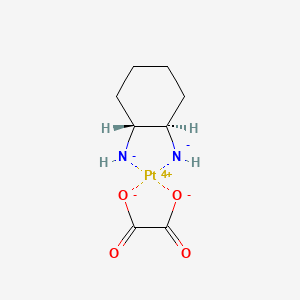
![1-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl]pyrrole-2,5-dione](/img/structure/B7796410.png)
